5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, commonly known as JIB-04, is a small molecule inhibitor primarily recognized for its activity against Jumonji C (JmjC) domain-containing histone demethylases. [] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins. [] JIB-04's inhibitory action on these enzymes makes it a valuable tool in investigating epigenetic regulation in various biological processes and disease models, particularly in cancer research. [, , ]
(Z)-JIB-04 belongs to the class of Jumonji demethylase inhibitors, which are categorized based on their structural properties and mechanisms of action. It is distinguished from its E-isomer counterpart due to its unique ability to selectively inhibit specific enzymatic activities associated with cancer progression and viral replication .
The synthesis of (Z)-JIB-04 involves several steps, typically starting from commercially available precursors. The synthetic pathway includes reactions that yield the desired isomer through stereochemical control, which is crucial for its biological activity.
The synthesis is characterized by:
(Z)-JIB-04 features a distinct molecular structure that includes:
The molecular formula and weight, along with detailed spectroscopic data (NMR, MS), confirm the identity and purity of (Z)-JIB-04. The compound's structure can be represented as follows:
(Z)-JIB-04 primarily acts through non-competitive inhibition of Jumonji demethylases. Key reactions include:
In vitro assays demonstrate that (Z)-JIB-04 effectively inhibits various Jumonji family members with different potencies, establishing it as a pan-selective inhibitor .
The mechanism by which (Z)-JIB-04 exerts its effects involves:
Experimental results indicate that treatment with (Z)-JIB-04 leads to significant changes in gene expression profiles associated with cancer pathways, including Wnt/β-catenin signaling .
(Z)-JIB-04 is typically characterized by:
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates it does not participate in typical electrophilic or nucleophilic reactions outside its target interactions.
(Z)-JIB-04 has several promising applications:
(Z)-JIB-04 binds Jumonji C (JmjC) domain-containing histone demethylases (KDMs) through distinct structural interactions that govern its isoform selectivity. X-ray crystallography of KDM4A (2.75 Å resolution) reveals that the Z-isomer adopts a bent conformation, sterically hindering optimal coordination with the catalytic iron center. This contrasts with the linear E-isomer, which extends deeper into the substrate-binding pocket [1]. The Z-configuration disrupts hydrogen bonding with key residues: While (E)-JIB-04 forms three hydrogen bonds with Lys241 (distances: 2.7–3.1 Å), (Z)-JIB-04 exhibits elongated H-bond distances (~1 Å longer), weakening anchor points critical for orienting the inhibitor near the oxygen-binding site [1] [8]. Molecular docking studies further demonstrate that the Z-isomer’s pyridine-hydrazone group fails to mimic histone substrate interactions, particularly with Tyr177—a residue essential for recognizing trimethylated lysine substrates like H3K9me3 and H3K36me3 [1].
Table 1: Structural Parameters of (Z)-JIB-04 Binding to Jumonji Demethylases
Target KDM | H-Bond Distance (Å) | Key Residues | Binding Affinity (kcal/mol) |
---|---|---|---|
KDM4A (JMJD2A) | 3.7–4.1 | Lys241, Asp191 | –6.2 |
KDM5A (JARID1A) | 4.3 | Tyr173, Asn118 | –5.8 |
KDM4D (JMJD2D) | 3.9 | Ser288, Glu190 | –7.1 |
Data derived from molecular docking and crystallography [1] [8].
The geometric isomerization of JIB-04 profoundly impacts its inhibitory potency across KDM subfamilies. Enzymatic assays confirm that (Z)-JIB-04 exhibits significantly reduced activity compared to the E-isomer, with IC₅₀ values 3- to 10-fold higher. For instance, against KDM5A (JARID1A), the Z-isomer shows an IC₅₀ of >1,000 nM versus 230 nM for the E-counterpart [1] [2] [8]. This divergence stems from two key factors:
Table 2: Inhibitory Potency (IC₅₀) of (Z)-JIB-04 vs. (E)-JIB-04 Across KDM Isoforms
KDM Isoform | Substrate Specificity | (Z)-JIB-04 IC₅₀ (nM) | (E)-JIB-04 IC₅₀ (nM) |
---|---|---|---|
KDM5A (JARID1A) | H3K4me3 | >1,000 | 230 |
KDM4E (JMJD2E) | H3K9me3 | 1,200 | 340 |
KDM4D (JMJD2D) | H3K9me3 | 1,400 | 290 |
KDM6B (JMJD3) | H3K27me3 | >2,000 | 855 |
Data compiled from enzymatic assays [1] [2] [8].
(Z)-JIB-04 operates through a unique mechanism distinct from classical KDM inhibitors: It neither chelates catalytic iron nor competes with the co-substrate α-ketoglutarate (αKG). Continuous O₂-consumption assays demonstrate that (Z)-JIB-04 reduces KDM4A’s Vmax without altering Km for αKG—indicating uncompetitive inhibition [1]. This contrasts with αKG-competitive inhibitors (e.g., DMOG), which increase Km. Structural modeling suggests the Z-isomer binds adjacent to, but not overlapping, the Fe(II) coordination site, perturbing the O₂-binding pocket and substrate access channel [1] [8]. Key evidence includes:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2